
Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a phenylcyclopentylcarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate typically involves the esterification of 2-aminobenzoic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The phenylcyclopentylcarbonyl group is introduced through a subsequent acylation reaction using phenylcyclopentanone and a suitable acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the phenylcyclopentylcarbonylamino group.
Methyl benzoate: Another ester with a methyl group instead of an ethyl group.
Phenylcyclopentylamine: A compound with a similar phenylcyclopentyl structure but lacking the ester and benzoate moieties.
Uniqueness
Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
ethyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-19(23)17-12-6-7-13-18(17)22-20(24)21(14-8-9-15-21)16-10-4-3-5-11-16/h3-7,10-13H,2,8-9,14-15H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGPXDPXIMAJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
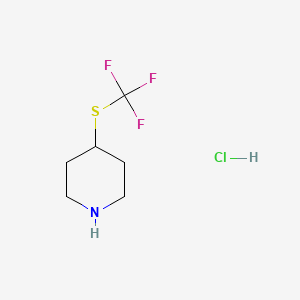

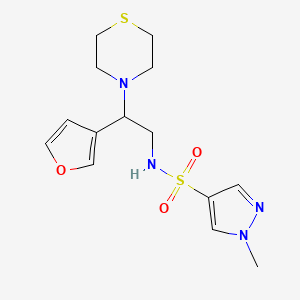
![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)
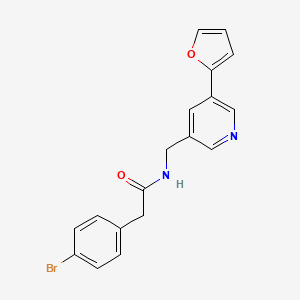
![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)
![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)
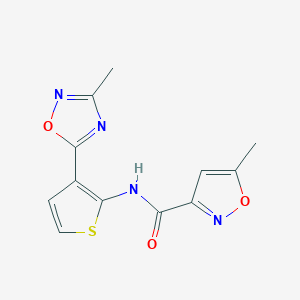
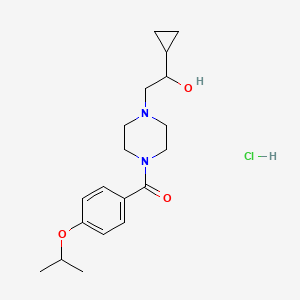
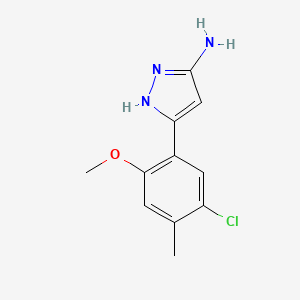

![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)
